molecular formula C7H13NO3 B15322023 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid

Cat. No.: B15322023
M. Wt: 159.18 g/mol
InChI Key: VPVIIJOJZACMIE-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of propanoic acid, where a hydroxyl group and a pyrrolidine ring are attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine with an appropriate precursor, such as 2-bromo-3-hydroxypropanoic acid. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-3-(pyrrolidin-1-yl)propanoic acid.

    Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 2-Oxo-3-(pyrrolidin-1-yl)propanoic acid.

    Reduction: this compound (regeneration).

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pyrrolidin-1-ylpropanoic acid: Lacks the hydroxyl group, which may affect its reactivity and binding properties.

    2-Hydroxy-3-(morpholin-4-yl)propanoic acid: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its chemical and biological properties.

Uniqueness

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-hydroxy-3-pyrrolidin-1-ylpropanoic acid

InChI

InChI=1S/C7H13NO3/c9-6(7(10)11)5-8-3-1-2-4-8/h6,9H,1-5H2,(H,10,11)

InChI Key

VPVIIJOJZACMIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C(=O)O)O

Origin of Product

United States

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